



## **Application Notes: Synthesis of Adiponitrile** from 4-Pentenenitrile

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Compound of Interest		
Compound Name:	4-Pentenenitrile	
Cat. No.:	B1194741	Get Quote

#### Introduction

Adiponitrile (ADN), chemically known as 1,4-dicyanobutane, is a critical industrial intermediate primarily used in the production of hexamethylenediamine (HMDA), a key monomer for Nylon 6,6.[1] The nickel-catalyzed hydrocyanation of butadiene is the most prevalent and economically efficient method for ADN synthesis.[2][3] This process involves a multi-step reaction sequence where **4-pentenenitrile**, along with its isomer 3-pentenenitrile, serves as the direct precursor to adiponitrile in the final hydrocyanation step.[4][5]

The overall process, pioneered by DuPont, can be segmented into three core stages:

- Primary Hydrocyanation: 1,3-butadiene reacts with hydrogen cyanide (HCN) to produce a mixture of unsaturated mononitriles, mainly 3-pentenenitrile (3-PN) and its branched isomer, 2-methyl-3-butenenitrile (2M3BN).[4][6]
- Isomerization: The undesired 2M3BN is catalytically isomerized to the more valuable linear 3-PN.[3] Concurrently, 3-PN is isomerized to 4-pentenenitrile (4-PN) to facilitate a more selective final hydrocyanation.[6][7]
- Secondary Hydrocyanation: A second molecule of HCN is added to the linear pentenenitrile isomers (3-PN and 4-PN) to yield adiponitrile.[1][4] This anti-Markovnikov addition is a key step in maximizing the yield of the desired linear dinitrile.[4][8]



These application notes provide a detailed overview of the synthesis, focusing on the conversion of pentenenitrile precursors to adiponitrile, supported by quantitative data and detailed experimental protocols for research and development professionals.

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for the different stages of adiponitrile synthesis via butadiene hydrocyanation.

Table 1: Reaction Conditions for Adiponitrile Synthesis Stages

Parameter	Primary Hydrocyanation	Isomerization (2M3BN to 3-PN)	Secondary Hydrocyanation (PN to ADN)
Temperature	~100 °C[1]	80 - 140 °C[1][9]	30 - 150 °C[8] (typically 60-90 °C[9])
Pressure	~6.8 atm (liquid phase)[1]	0.3 - 0.8 MPa[9]	0.4 - 0.6 MPa[9]
Catalyst	Zero-valent Nickel with phosphite/phosphine ligands (NiL4)[1][3]	NiL4 complex[10]	NiL4 complex[8]
Co-catalyst/Promoter	Not typically required	Lewis Acid (e.g., ZnCl <sub>2</sub> )[9]	Lewis Acid (e.g., ZnCl <sub>2</sub> , AlCl <sub>3</sub> )[8][11]
Solvent	Aromatic solvent or Tetrahydrofuran (THF) [1][8]	Not specified, typically carried over from previous step	Aromatic solvent[1]

| Reactant Molar Ratio | - | 2M3BN:Catalyst = 60:1[9] | Catalyst:HCN:3PN = 1:40:60 to 1:50:65[9] |

Table 2: Performance Metrics



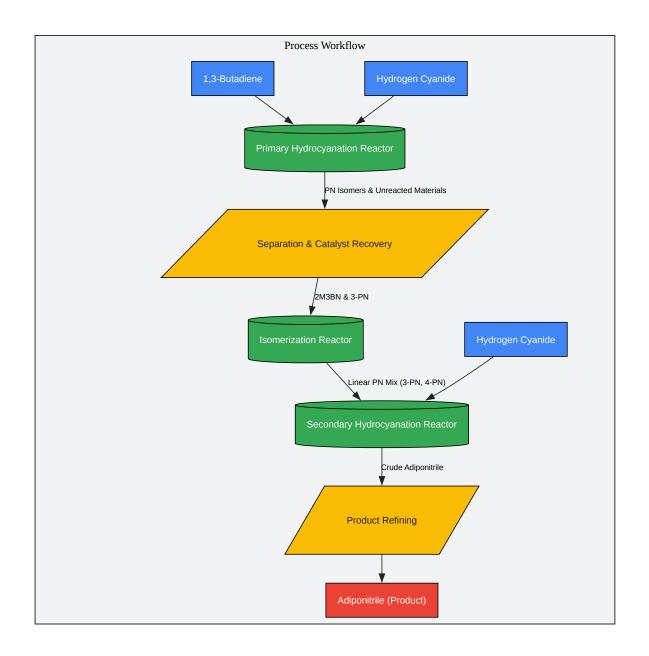
Stage	Metric	Value	Source
Isomerization	Single-pass conversion (2M3BN to 3-PN/4-PN)	26.4%	[1][12]
Isomerization	Selectivity (to 3-PN/4-PN)	79.8%	[1][12]
Isomerization	Selectivity to 3-PN (with optimized ligands)	>99%	[3]
Secondary Hydrocyanation	Pentenenitrile Conversion	~50%	[5]

| Secondary Hydrocyanation | Selectivity to Adiponitrile | ~92% |[5] |

### **Visualizations**

The following diagrams illustrate the overall process workflow and the specific chemical reaction pathway for the synthesis of adiponitrile.

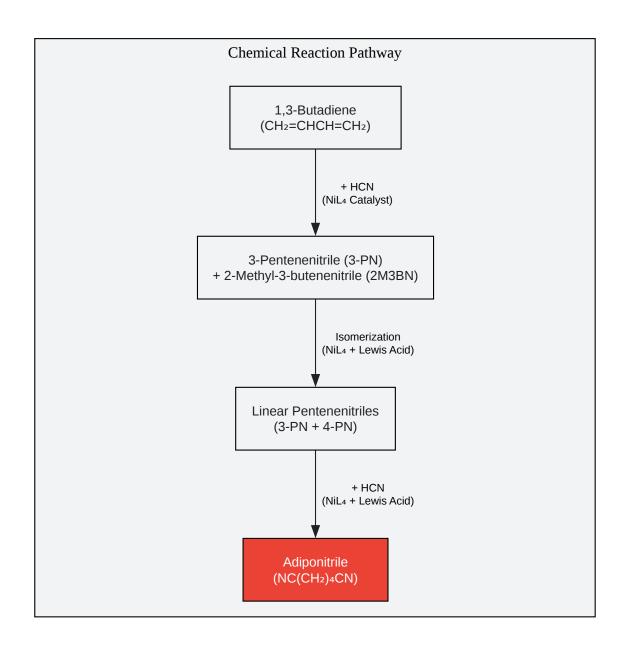




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Caption: Overall workflow for the industrial production of adiponitrile.





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Caption: Key chemical transformations in adiponitrile synthesis.

## **Experimental Protocols**



The following are generalized protocols for the key stages in adiponitrile synthesis, based on publicly available information. These protocols are intended for research and conceptual understanding; specific catalyst compositions, ligand structures, and process parameters are often proprietary.

## Protocol 1: Isomerization of 2-Methyl-3-butenenitrile (2M3BN) to Linear Pentenenitriles

Objective: To convert the branched by-product 2M3BN and the initial linear product 3-PN into a mixture of linear isomers (3-PN and 4-PN) suitable for the final hydrocyanation step.

#### Materials:

- 2-Methyl-3-butenenitrile (2M3BN) solution (from primary hydrocyanation)
- Zero-valent nickel catalyst complex with phosphorus-containing ligands (NiL<sub>4</sub>)
- Lewis Acid promoter (e.g., Zinc Chloride, ZnCl<sub>2</sub>)
- High-pressure reactor equipped with stirring, temperature, and pressure controls

### Procedure:

- Charge the high-pressure reactor with the 2M3BN-containing feed stream from the primary hydrocyanation step.
- Add the Lewis acid promoter (e.g., ZnCl<sub>2</sub>) to the solution. The amount is typically a molar equivalent or a fraction thereof relative to the nitrile.[9]
- Introduce the zero-valent nickel catalyst (NiL4) into the reactor. A typical molar ratio of 2M3BN to the catalyst is around 60:1.[9]
- Seal the reactor and purge with an inert gas (e.g., nitrogen).
- Pressurize the reactor to the target pressure, typically between 0.3 and 0.8 MPa.
- Heat the reactor to the reaction temperature, generally in the range of 80-140 °C, while stirring.[1][9]



- Monitor the reaction progress by taking periodic samples and analyzing them via Gas
   Chromatography (GC) to determine the ratio of 2M3BN, 3-PN, and 4-PN.
- The reaction is considered complete when the concentration of 2M3BN falls below a target threshold. The resulting mixture, rich in 3-PN and 4-PN, is then used as the feed for the secondary hydrocyanation.[13]

# Protocol 2: Hydrocyanation of 4-Pentenenitrile (and 3-Pentenenitrile) to Adiponitrile

Objective: To perform the anti-Markovnikov addition of hydrogen cyanide to **4-pentenenitrile** and **3-pentenenitrile** to produce adiponitrile.

### Materials:

- Feed stream containing 3-pentenenitrile and 4-pentenenitrile
- Hydrogen Cyanide (HCN), liquid
- Zero-valent nickel catalyst complex with phosphorus-containing ligands (NiL<sub>4</sub>)
- Lewis Acid promoter (e.g., Zinc Chloride, Aluminum Trichloride)[8][11]
- Aromatic solvent (if required)[1]
- High-pressure reactor equipped with stirring, temperature, and pressure controls, and a system for controlled HCN addition.

### Procedure:

- Charge the reactor with the pentenenitrile feed stream from the isomerization step, which already contains the catalyst and Lewis acid.
- Seal the reactor and bring it to the target operating temperature, typically between 60-90 °C.
   [9]
- Adjust the pressure to the desired level, for instance, 0.4-0.6 MPa.[9]



- Begin the controlled, continuous feed of liquid hydrogen cyanide (HCN) into the reactor. The
  molar ratio of catalyst to HCN to pentenenitrile is critical and may be in the range of 1:40:60.
   [9] The controlled addition of HCN is crucial to maintain catalyst activity and prevent side
  reactions.[7]
- Maintain constant temperature and pressure with vigorous stirring to ensure proper mixing of the liquid phases.
- Continuously or periodically monitor the reaction mixture using GC to track the conversion of pentenenitriles and the formation of adiponitrile and by-products like 2-methylglutaronitrile (MGN).[6][10]
- Once the desired conversion is achieved, stop the HCN feed.
- The crude product mixture, containing adiponitrile, unreacted pentenenitriles, catalyst, and by-products, is then sent to a refining system for purification.[1] The final adiponitrile product is obtained through distillation.

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